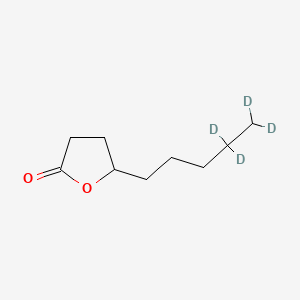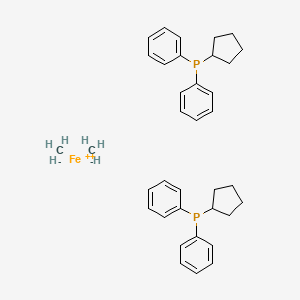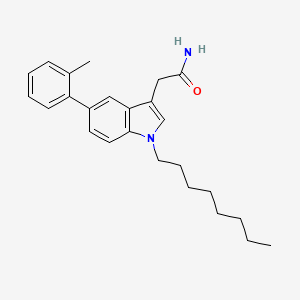
E3 Ligase Ligand-linker Conjugate 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 21: is a synthetic compound designed for use in proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system . The conjugate is particularly significant in the field of targeted protein degradation, offering a novel approach to drug discovery and therapeutic interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 21 involves multiple steps, starting with the preparation of the E3 ligase ligand, followed by the attachment of a linker. The ligand is typically based on thalidomide, which is modified to enhance its binding affinity to the E3 ligase cereblon. The linker, often a polyethylene glycol (PEG) unit, is then attached to the ligand through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process includes rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and composition .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the ligand or linker to enhance binding affinity.
Substitution: Substitution reactions are used to introduce functional groups that improve the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include modified ligands and linkers with enhanced binding properties and stability. These products are crucial for the compound’s effectiveness in targeted protein degradation .
Applications De Recherche Scientifique
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 21 is used to study the mechanisms of protein degradation and to develop new methods for synthesizing PROTACs. It serves as a model compound for designing more efficient and selective protein degraders .
Biology: In biological research, the compound is employed to investigate the role of E3 ligases in cellular processes and to identify potential therapeutic targets. It helps in understanding the ubiquitin-proteasome system and its implications in various diseases .
Medicine: In medicine, this compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting specific proteins for degradation, the compound offers a novel approach to therapy .
Industry: In the pharmaceutical industry, the compound is used in drug discovery and development. It aids in the identification of new drug candidates and the optimization of existing therapies.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 21 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include various proteins involved in cellular signaling and homeostasis. The pathways involved in this process are part of the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular function .
Comparaison Avec Des Composés Similaires
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 21, these compounds also target the cereblon E3 ligase but may differ in their linker composition and binding affinity.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds target the VHL E3 ligase and are used in similar applications as this compound.
MDM2 Ligand-linker Conjugates: Targeting the MDM2 E3 ligase, these compounds are employed in cancer research and therapy.
Uniqueness: this compound is unique due to its specific design for targeting cereblon, a well-characterized E3 ligase. Its optimized linker and ligand composition enhance its binding affinity and specificity, making it a valuable tool in targeted protein degradation .
Propriétés
Formule moléculaire |
C26H33N5O5 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |
Clé InChI |
CHUGGCNSASYLHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)

![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)

![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)

![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)

